4-Pyridin-2-yl-isoquinoline
Overview
Description
4-Pyridin-2-yl-isoquinoline is a compound with the molecular formula C14H10N2 . It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring to form benzo [b]azabenzene .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .Molecular Structure Analysis
The molecular structure of 4-Pyridin-2-yl-isoquinoline consists of a benzene ring fused with a pyridine moiety, forming benzo [b]azabenzene . Further structural analysis can be found in the references .Chemical Reactions Analysis
The synthesis of 4-Pyridin-2-yl-isoquinoline involves a catalyst-free synthesis utilizing N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Pyridin-2-yl-isoquinoline can be found in the references .Scientific Research Applications
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Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
- Methods of Application : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results or Outcomes : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .
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Synthesis of annulated heterocycles using cyanomethyl pyridinium and isoquinolinium salts
- Scientific Field : Chemical Papers
- Summary of Application : Cyanomethyl salts of pyridine and analogous isoquinolines are used for the synthesis of imidazo pyridine derivatives .
- Methods of Application : Pyridinium ylides are created from pyridinium salts and are used in the synthesis of various heterocyclic compounds .
- Results or Outcomes : Various annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines have been synthesized .
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Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
- Scientific Field : Medicinal Chemistry
- Summary of Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
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Efficient Orange-Red Electroluminescence of Iridium Complexes
- Scientific Field : Material Science
- Summary of Application : The research involves the use of iridium complexes with quinazoline for the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application : OLEDs with single- or double-emitting layers (EML) were fabricated using two new emitters .
- Results or Outcomes : The complex containing quinazoline shows higher electron mobility than that with isoquinoline .
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Cyanomethyl Pyridinium and Isoquinolinium Salts: A Versatile Chemical Reagent
- Scientific Field : Chemical Papers
- Summary of Application : Cyanomethyl salts of pyridine and analogous isoquinolines are used for the synthesis of various heterocyclic compounds .
- Methods of Application : Pyridinium ylides are created from pyridinium salts and are used in the synthesis of various heterocyclic compounds .
- Results or Outcomes : Various annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines have been synthesized .
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Fused Pyrrolo-Pyridines and Pyrrolo-(iso)Quinoline as Anticancer Agents
- Scientific Field : Pharmaceutical Research
- Summary of Application : This research focuses on the synthesis strategies and antiproliferative related properties of fused pyrrolo-pyridine (including indolizine and azaindoles) and pyrrolo- (iso)quinoline derivatives .
- Methods of Application : Various synthesis strategies have been reported in the literature for the construction of these scaffolds .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
Future Directions
properties
IUPAC Name |
4-pyridin-2-ylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-12-11(5-1)9-15-10-13(12)14-7-3-4-8-16-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHUJNATIRHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-2-yl-isoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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